N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(13-5-6-15-16(9-13)21-24-20-15)19-11-18(23)8-7-12-3-1-2-4-14(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYLSPNTWLDAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC4=NSN=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tetrahydronaphthalene moiety.
- A thiadiazole ring.
- A carboxamide functional group.
The molecular formula for this compound is with a molecular weight of approximately 361.5 g/mol. The presence of the thiadiazole ring is particularly noteworthy as it is associated with various biological activities.
This compound exerts its biological effects through interactions with specific molecular targets. The mechanisms include:
- Inhibition of Enzymatic Activity : The carboxamide group can interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors influencing cellular signaling pathways related to inflammation and apoptosis .
Antitumor Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit notable antitumor properties. For instance:
- Cytotoxicity Assays : Compounds similar to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole have shown IC50 values in the micromolar range against various cancer cell lines. The presence of electron-donating groups enhances activity by increasing lipophilicity and receptor binding affinity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Efficacy : Studies show that thiadiazole derivatives demonstrate significant antibacterial and antifungal activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as low as 32.6 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of different substituents on the thiadiazole ring significantly alters the pharmacological profile. For example, methyl substitutions at specific positions have been linked to enhanced receptor affinity and increased cytotoxicity .
| Substituent Position | Effect on Activity |
|---|---|
| 4-Methyl | Increases activity |
| 7-Chloro | Enhances binding |
| Hydroxyl Group | Modulates solubility |
Case Studies
Several studies have highlighted the efficacy of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole derivatives:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related thiadiazole derivative significantly inhibited tumor growth in xenograft models. The mechanism was attributed to apoptosis induction via caspase activation pathways .
- Antimicrobial Evaluation : In vitro studies comparing various thiadiazole derivatives showed that compounds with hydroxyl and carboxamide groups exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Research indicates that similar thiadiazole compounds can inhibit key enzymes involved in tumor growth .
- Case Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains:
- Antibacterial Activity : Compounds within this class have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Tetrahydronaphthalene Derivative : This can be achieved through cyclization reactions involving suitable aromatic precursors.
- Thiadiazole Ring Formation : Utilizing thiosemicarbazides in condensation reactions can yield the thiadiazole core.
- Final Coupling : The final product is obtained via amide bond formation between the tetrahydronaphthalene derivative and the benzo[c][1,2,5]thiadiazole moiety.
Therapeutic Potential
Given its diverse biological activities:
- Drug Development : The compound has potential as a lead structure for developing new anticancer or antimicrobial agents. Its unique pharmacophore can be optimized through structural modifications to enhance potency and selectivity.
Preparation Methods
Cyclization of 2,3-Diaminobenzoic Acid
2,3-Diaminobenzoic acid reacts with thionyl chloride (SOCl₂) in pyridine to form the benzothiadiazole ring. This method, adapted from the synthesis of 4-methylbenzo[c]thiadiazole, involves:
- Reaction Conditions : Dropwise addition of SOCl₂ to a pyridine solution of the diamine at 0–60°C, followed by hydrolysis.
- Yield : 44–92% depending on stoichiometry and temperature control.
Subsequent oxidation of a methyl group at position 5 (if present) to a carboxylic acid can be achieved using potassium permanganate (KMnO₄) in acidic conditions. For example, 5-methylbenzo[c]thiadiazole undergoes oxidation to yield the carboxylic acid derivative, though this step requires optimization to avoid over-oxidation.
Synthesis of (2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)Methylamine
The amine component is synthesized from 2-hydroxy-1,2,3,4-tetrahydronaphthalene (2-hydroxytetralin) through functionalization of the hydroxyl group.
Bromination and Amination
- Bromination : Conversion of the hydroxyl group to a bromide using hydrobromic acid (HBr) and bromine (Br₂) at 80–130°C.
- Cyanide Substitution : Reaction of the bromide with sodium cyanide (NaCN) to form the nitrile intermediate.
- Reduction : Reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reductive Amination
An alternative route involves oxidation of 2-hydroxytetralin to 2-keto-1,2,3,4-tetrahydronaphthalene , followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN). This method circumvents the need for bromination but requires careful control of the reducing conditions.
Coupling of Carboxylic Acid and Amine
The final step involves forming the carboxamide bond between the benzo[c]thiadiazole-5-carboxylic acid and the amine.
Acid Chloride Method
- Activation : Treatment of the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
- Amidation : Reaction of the acid chloride with (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Yield : 70–85% with triethylamine (Et₃N) as a base.
Coupling Reagents
Use of carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in DMF improves yields (80–90%) by minimizing side reactions.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield |
|---|---|---|---|
| Benzothiadiazole core | SOCl₂/pyridine | 0–60°C, 6–24 h | 44–92% |
| Amine synthesis | Bromination/CN⁻ | HBr/Br₂, 80–130°C; NaCN, 50°C | 70–86% |
| Coupling | EDC/NHS | DMF, rt, 12 h | 80–90% |
Q & A
Q. What methodologies are recommended for optimizing the synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide to ensure high yield and purity?
Synthesis optimization requires:
- Stepwise functionalization : Start with the benzo[c][1,2,5]thiadiazole-5-carboxylic acid precursor, convert it to the acid chloride (e.g., using thionyl chloride), and couple it with the tetrahydronaphthalen-2-ylmethyl amine derivative under basic conditions .
- Reaction condition control : Use inert atmospheres (N₂/Ar), solvents like dimethylformamide (DMF) or toluene, and temperatures between 60–80°C to prevent side reactions .
- Catalyst use : Employ coupling agents like HATU or DCC to enhance amide bond formation efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on peaks for the hydroxy-tetrahydronaphthalene (δ 1.5–3.0 ppm) and benzo-thiadiazole (δ 7.0–8.5 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the carboxamide linkage (e.g., m/z corresponding to [M+H]⁺) .
- Infrared Spectroscopy (IR) : Validate amide C=O stretching (~1650 cm⁻¹) and hydroxy O-H bands (~3300 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to assess cytotoxicity .
- Enzyme inhibition studies : Target kinases or proteases (e.g., COX-2, EGFR) via fluorometric or colorimetric assays, comparing inhibition rates to known inhibitors .
- Solubility and stability : Pre-screen in PBS (pH 7.4) and DMSO to ensure compound integrity during biological testing .
Advanced Research Questions
Q. How can contradictions in spectral or chromatographic data be resolved during characterization?
- Multi-technique cross-validation : Combine LC-MS with NMR to distinguish between isomeric byproducts or degradation species .
- Dynamic HPLC analysis : Use gradient elution to separate co-eluting impurities; compare retention times with synthetic intermediates .
- Variable-temperature NMR : Resolve overlapping peaks (e.g., diastereomers) by adjusting probe temperatures to -20°C or +40°C .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
- Substituent modification : Synthesize analogs with variations in the tetrahydronaphthalene hydroxyl group (e.g., methylation, acetylation) to assess hydrophobicity/activity trends .
- Computational docking : Use AutoDock Vina to model interactions with targets like DNA topoisomerase II or β-amyloid, correlating binding scores with experimental IC₅₀ values .
- Pharmacophore mapping : Identify critical hydrogen-bond donors (hydroxy group) and π-π stacking regions (benzo-thiadiazole) via Schrödinger’s Phase .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h, monitoring degradation via HPLC .
- Plasma stability assay : Incubate with human plasma (37°C, 1–6h) and quantify parent compound loss using LC-MS/MS .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (25–300°C) to guide storage conditions .
Q. What mechanistic approaches are recommended to study its interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes/receptors .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts post-treatment .
- RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways (e.g., apoptosis, autophagy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
